Methyl (2E)-3,4,4-trimethylpent-2-enoate
Overview
Description
Methyl (2E)-3,4,4-trimethylpent-2-enoate is an organic compound belonging to the ester family It is characterized by its unique structure, which includes a double bond in the E-configuration and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2E)-3,4,4-trimethylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3,4,4-trimethylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used but generally include derivatives with new functional groups.
Scientific Research Applications
Methyl (2E)-3,4,4-trimethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2E)-3,4,4-trimethylpent-2-enoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. This hydrolysis is crucial for its potential use as a prodrug, where the active compound is released upon enzymatic cleavage.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3,4,4-trimethylpent-2-enoate: Unique due to its specific structure and E-configuration.
Methyl (2Z)-3,4,4-trimethylpent-2-enoate: The Z-isomer with different spatial arrangement.
Ethyl (2E)-3,4,4-trimethylpent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
This compound is unique due to its specific E-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its isomers and analogs.
Properties
IUPAC Name |
methyl (E)-3,4,4-trimethylpent-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(2,3)4)6-8(10)11-5/h6H,1-5H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGESGXUGUEAS-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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